molecular formula C9H9ClS B13332585 5-Chloro-2,3-dihydro-1H-indene-1-thiol

5-Chloro-2,3-dihydro-1H-indene-1-thiol

Cat. No.: B13332585
M. Wt: 184.69 g/mol
InChI Key: PKLUFRBVSDDDOG-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-indene-1-thiol: is an organic compound with the molecular formula C9H9ClS It is a derivative of indene, featuring a chlorine atom and a thiol group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1H-indene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2,3-dihydro-1H-indene-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-1H-indene-1-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Indane: A parent compound with a similar structure but lacking the chlorine and thiol groups.

    5-Chloro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-thiol.

    2,3-Dihydro-1H-indene-1-thiol: A similar compound without the chlorine atom

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C9H9ClS

Molecular Weight

184.69 g/mol

IUPAC Name

5-chloro-2,3-dihydro-1H-indene-1-thiol

InChI

InChI=1S/C9H9ClS/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2

InChI Key

PKLUFRBVSDDDOG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1S)C=CC(=C2)Cl

Origin of Product

United States

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